N-[(4-ethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Historical Evolution of 1,2,3-Triazole Research
The study of 1,2,3-triazoles began in the late 19th century, but transformative advances emerged in the 1960s with Rolf Huisgen’s systematic exploration of 1,3-dipolar cycloadditions. His work established the foundational mechanism for synthesizing triazoles via reactions between azides and alkynes, though early methods suffered from regioselectivity challenges. The 2001 introduction of copper-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless and Meldal revolutionized the field, enabling regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles under mild conditions. Subsequent developments, such as ruthenium-catalyzed methods for 1,5-disubstituted derivatives, expanded access to diverse triazole architectures.
Table 1: Milestones in 1,2,3-Triazole Chemistry
Classification and Nomenclature in Heterocyclic Chemistry
The target compound belongs to the 1H-1,2,3-triazole subclass, distinguished by adjacent nitrogen atoms at positions 1–3. Its IUPAC name derives from the parent 1H-1,2,3-triazole-4-carboxamide, with substituents at N1, C4, and C5:
- N1 : 4-Fluoro-3-methylphenyl (aromatic electron-withdrawing group)
- C4 : Carboxamide with N-[(4-ethoxyphenyl)methyl] sidechain (hydrogen-bonding moiety)
- C5 : Pyridin-4-yl (heteroaromatic π-system)
Table 2: Structural Comparison of Triazole Isomers
Significance of Triazole Scaffold in Medicinal Chemistry
1,2,3-Triazoles serve as privileged scaffolds due to:
- Bioisosteric versatility : Mimicking imidazoles or carboxylic acids while resisting metabolic oxidation.
- Dipole stabilization : The 1,2,3-triazole ring’s dipole moment (~5 D) enhances target binding through electrostatic interactions.
- Metal coordination : Pyridine-like nitrogen lone pairs enable interactions with transition metals in enzyme active sites.
Table 3: Clinically Relevant 1,2,3-Triazole Derivatives
The subject compound integrates multiple pharmacophores:
Research Objectives and Theoretical Framework
Current research on this compound focuses on:
- Synthetic optimization : Developing efficient routes to the trisubstituted triazole core.
- Target identification : Computational docking studies against kinases, microbial enzymes, or inflammatory mediators.
- Structure-activity relationships (SAR) : Systematic variation of substituents to optimize potency and pharmacokinetics.
Table 4: Research Objectives and Methodological Approaches
Theoretical frameworks include:
- Bioisosteric replacement theory : Triazole as a stable mimic of labile functional groups.
- Hammett linear free-energy relationships : Quantifying electronic effects of substituents.
- Molecular topology : Correlating 3D structure with biological activity.
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O2/c1-3-32-20-7-4-17(5-8-20)15-27-24(31)22-23(18-10-12-26-13-11-18)30(29-28-22)19-6-9-21(25)16(2)14-19/h4-14H,3,15H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVANWFKCCXTGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)F)C)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be formed via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amide coupling reaction using appropriate reagents such as carbodiimides.
Substitution Reactions: The ethoxyphenyl, fluoro-methylphenyl, and pyridinyl groups are introduced through various substitution reactions, often involving halogenated precursors and nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the amide coupling reactions.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenated precursors and nucleophiles like amines or thiols are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of triazole derivatives, including N-[(4-ethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide. These compounds act as selective inhibitors of cyclooxygenase enzymes (COX), particularly COX-2, which is involved in the inflammatory response. For instance, one study indicated that certain triazole derivatives exhibited lower ulcerogenic potential compared to conventional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and naproxen .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. The triazole ring system is known for its ability to interfere with the biosynthesis of ergosterol in fungal cells, making it a potential candidate for antifungal therapies. Additionally, its effectiveness against resistant strains of bacteria has been noted in preliminary studies .
Anticancer Potential
Research indicates that triazole derivatives can inhibit tumor growth through multiple mechanisms, including the induction of apoptosis and cell cycle arrest. The compound's ability to modulate signaling pathways involved in cancer progression suggests it may serve as a lead compound for developing new anticancer agents .
Inhibition of Enzymatic Activity
The primary mechanism by which this compound exerts its effects is through the inhibition of specific enzymes involved in inflammatory and metabolic pathways. For instance, its role as a COX inhibitor helps reduce the production of pro-inflammatory prostaglandins .
Modulation of Drug Metabolism
This compound also interacts with the pregnane X receptor (PXR), a key regulator of drug metabolism and transport. By activating PXR, it may influence the pharmacokinetics of co-administered drugs, potentially leading to altered therapeutic outcomes .
In Vivo Studies
In vivo studies have demonstrated the efficacy of this compound in reducing inflammation in animal models. For example, a carrageenan-induced paw edema model showed significant reduction in swelling when treated with this compound compared to controls .
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that enhance its biological activity. Research into SAR has identified specific substitutions on the triazole ring that improve selectivity and potency against targeted enzymes .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[(4-ethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity.
Comparison with Similar Compounds
Triazole Derivatives
- 5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide Core: 1,2,3-Triazole. Substituents:
- Oxazole ring with 4-ethoxyphenyl and methyl groups.
- N-(2-fluorophenyl) carboxamide. The ortho-fluorophenyl group may increase steric hindrance, reducing target accessibility.
N-Substituted-5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamide Derivatives
- Core : 1,2,3-Triazole.
- Substituents :
- 4-Methylphenyl at position 1.
- Varied amines at the carboxamide position. Methyl groups may enhance metabolic stability but offer fewer hydrogen-bonding sites than the target’s pyridine.
Heterocyclic Variants
- N-(4-Ethoxyphenyl)-1-Methyl-3-(Trifluoromethyl)-1H-Thieno[2,3-c]Pyrazole-5-Carboxamide Core: Thienopyrazole. Substituents:
- Trifluoromethyl group (electron-withdrawing).
- 4-Ethoxyphenyl carboxamide. Comparison: The thiophene ring provides distinct electronic properties vs. The trifluoromethyl group enhances metabolic resistance compared to the target’s methyl group.
5-(4-Fluorophenyl)-3-[5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazol-4-yl]-N-Phenyl-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide
- Core : Pyrazole-carbothioamide.
- Substituents :
- 4-Fluorophenyl and 4-methylphenyl groups.
- Comparison : The carbothioamide group (C=S) offers stronger hydrophobic interactions than carboxamide (C=O), possibly improving membrane penetration but reducing hydrogen-bonding capacity.
Comparative Analysis Table
Biological Activity
N-[(4-ethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of 348.38 g/mol. The structural complexity allows for interactions with various biological targets, making it a candidate for further investigation in pharmacological studies.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : The compound could interact with various receptors, influencing signaling pathways that regulate cell proliferation and survival.
- DNA/RNA Interaction : Potential interactions with genetic material may affect gene expression and protein synthesis, contributing to its biological effects.
Therapeutic Applications
Research indicates that this compound exhibits potential in various therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties by inducing apoptosis in cancer cells through the inhibition of crucial metabolic enzymes.
- Antimicrobial Properties : The compound has been evaluated for its effectiveness against bacterial strains, showing promising results in inhibiting growth.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
- Anti-Tubercular Properties : A related triazole compound demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis strains at concentrations as low as 5.5 μg/mL .
- Cytochrome P450 Activation : Research on similar compounds revealed that metabolic activation by cytochrome P450 enzymes can enhance their therapeutic index while minimizing systemic toxicity .
- Positive Allosteric Modulation : Compounds structurally related to the triazole class have been identified as positive allosteric modulators of α7 nicotinic acetylcholine receptors, indicating potential neuroprotective effects .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for this compound?
- Methodology : A multi-step synthesis is typically required, starting with condensation of 4-fluoro-3-methylaniline with an isocyanide derivative to form the pyrazole core. Subsequent azide-alkyne cycloaddition (click chemistry) can introduce the triazole ring. The ethoxyphenylmethyl and pyridyl groups are added via nucleophilic substitution or coupling reactions.
- Critical Steps : Purification via column chromatography (silica gel, gradient elution) and characterization using NMR and LC-MS at each stage to ensure intermediate purity .
Q. How can researchers confirm the structural integrity of this compound?
- Techniques :
- X-ray crystallography : Resolves bond angles and stereochemistry (e.g., triazole ring planarity, substituent orientation) .
- 2D NMR (COSY, HSQC, HMBC) : Validates connectivity between the pyridyl, triazole, and fluorophenyl moieties .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₄H₂₃FN₆O₂ requires m/z 470.1865) .
Advanced Research Questions
Q. How can solubility limitations of this compound be addressed in biological assays?
- Strategies :
- Use co-solvents (e.g., DMSO:water mixtures ≤0.1% v/v) to maintain compound stability while improving aqueous solubility .
- Structural modification: Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) on the ethoxyphenylmethyl moiety without disrupting target binding .
- Validation : Monitor solubility via dynamic light scattering (DLS) and activity retention in cell-based assays .
Q. What experimental approaches resolve contradictions in reported enzyme inhibition data?
- Case Study : If conflicting IC₅₀ values arise for kinase inhibition:
Assay standardization : Use identical buffer conditions (pH 7.4, 1 mM ATP) and enzyme isoforms.
Competitive binding assays : Compare inhibition in the presence of ATP analogs (e.g., AMP-PNP) to confirm competitive/non-competitive mechanisms .
Mutagenesis studies : Identify critical binding residues (e.g., hinge region mutations) to validate target specificity .
Q. How can researchers optimize reaction yields for the triazole-carboxamide core?
- Parameters :
- Catalyst selection : Cu(I) catalysts (e.g., CuBr(PPh₃)₃) for regioselective azide-alkyne cycloaddition (>90% yield) .
- Temperature control : Maintain 60–80°C during cyclization to avoid side-product formation (e.g., N-oxide derivatives) .
Data Analysis & Validation
Q. What statistical methods are recommended for dose-response studies?
- Protocol :
- Use nonlinear regression (4-parameter logistic model) to calculate EC₅₀/IC₅₀ values.
- Validate with replicates (n ≥ 3) and report 95% confidence intervals .
- Tools : Software such as GraphPad Prism or R packages (drc, nplr) for robust curve fitting .
Q. How to distinguish off-target effects in cellular assays?
- Approaches :
- Proteome-wide profiling : Chemoproteomics (e.g., affinity pulldown with biotinylated analogs) identifies unintended binding partners .
- CRISPR knockouts : Eliminate primary targets (e.g., kinase X) to assess residual activity .
Advanced Characterization
Q. What techniques elucidate the compound’s binding mode with biological targets?
- Structural Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
